molecular formula C7H13ClF3NO2 B6602842 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride CAS No. 2060044-51-9

2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride

Cat. No.: B6602842
CAS No.: 2060044-51-9
M. Wt: 235.63 g/mol
InChI Key: MWUNYHVZKMWEPY-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride is a chemical compound characterized by its trifluoromethyl group and amino functionality. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:

  • Formation of the Trifluoromethyl Group:

  • Introduction of the Amino Group: The amino group is introduced through amination reactions, often involving reagents such as ammonia or primary amines.

  • Formation of the Acidic Functionality: The carboxylic acid group is introduced through oxidation reactions or by using carboxylating agents.

  • Conversion to Hydrochloride Salt: The final step involves converting the free acid to its hydrochloride salt form, typically using hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution Reactions: Nucleophiles such as halides, alcohols, and amines can be used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, amides, and other oxidized forms.

  • Reduction Products: Amines, alcohols, and other reduced forms.

  • Substitution Products: Halogenated compounds, esters, and other substituted derivatives.

Scientific Research Applications

2-Amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the context of diseases where trifluoromethyl groups are beneficial.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to specific biological effects. The amino group can interact with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-Amino-4-methyl-2-(trifluoromethyl)pentanoic Acid: Similar structure but without the hydrochloride salt.

  • Trifluoromethylated Amino Acids: Other amino acids with trifluoromethyl groups.

  • Hydrochloride Salts of Amino Acids: Other amino acids converted to their hydrochloride forms.

Uniqueness: 2-Amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride is unique due to its specific combination of trifluoromethyl and amino groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2.ClH/c1-4(2)3-6(11,5(12)13)7(8,9)10;/h4H,3,11H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUNYHVZKMWEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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